3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.
Formation of the Propanamide Moiety: The final step involves the coupling of the thiazole derivative with a propanamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazole ring.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of simpler thiazole compounds.
Scientific Research Applications
3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylsulfonyl group are likely involved in binding interactions with these targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-1,3-thiazol-2-yl)phenol
- 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
- 4-phenyl-2-((5-((4-phenyl-1,3-thiazol-2-yl)methyl)-2-furyl)methyl)-1,3-thiazole
Uniqueness
3-(benzylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and biological properties. The combination of the thiazole ring and the propanamide moiety also contributes to its uniqueness, potentially offering a range of reactivity and applications not seen in similar compounds.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(11-12-26(23,24)14-15-7-3-1-4-8-15)21-19-20-17(13-25-19)16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRRPYOTXDPRCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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